Lipophilicity Shift: 4-Cyclopropyl-2-methylpyridine vs. 4-Cyclopropylpyridine and 2-Methylpyridine
The introduction of a cyclopropyl group at the 4-position of 2-methylpyridine significantly increases lipophilicity compared to the unsubstituted 2-methylpyridine, while the additional 2-methyl group on 4-cyclopropylpyridine further modulates LogP. Although experimental LogP for 4-cyclopropyl-2-methylpyridine is not widely reported, computational predictions and comparisons with structurally analogous compounds indicate a LogP value of approximately 2.2–2.4, representing a >1 log unit increase over 2-methylpyridine (LogP 1.11) [1] and a ~0.3 log unit increase over 4-cyclopropylpyridine (LogP 1.959) [2]. This enhanced lipophilicity can improve membrane permeability in cellular assays while maintaining aqueous solubility suitable for biological testing.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.2–2.4 |
| Comparator Or Baseline | 2-Methylpyridine: LogP 1.11; 4-Cyclopropylpyridine: LogP 1.959; 4-Cyclopropyl-3-methylpyridine: LogP 2.24 |
| Quantified Difference | Approximately +1.1 to +1.3 log units vs. 2-methylpyridine; +0.24 to +0.44 log units vs. 4-cyclopropylpyridine |
| Conditions | Predicted values from XLogP3/ALogPS; experimental validation recommended |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell-based assays and oral bioavailability in drug discovery programs.
- [1] Plantaedb. 2-Methylpyridine. XlogP 1.10. 2026. View Source
- [2] Molbase. 4-Cyclopropylpyridine. LogP 1.959. CAS 4904-21-6. View Source
